molecular formula C13H17NO3 B12526679 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran CAS No. 652992-15-9

2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B12526679
CAS No.: 652992-15-9
M. Wt: 235.28 g/mol
InChI Key: IQEFTMXRZAVAQO-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ATP-sensitive potassium (K ATP ) channels. Research on closely related 3,4-dihydro-2H-1-benzopyran (chroman) derivatives has shown that this class of compounds can function as potassium channel openers . These molecules are investigated for their potential to induce smooth muscle relaxation, with some analogs demonstrating strong, tissue-selective myorelaxant activity on tissues like the uterus . The structural motif of the 3,4-dihydro-2H-1-benzopyran core is also found in other pharmacologically active compounds, including those evaluated as leukotriene antagonists for respiratory research . The specific substitution pattern with nitro and multiple methyl groups on the chroman structure makes this compound a valuable intermediate or target molecule for exploring structure-activity relationships and developing new research tools. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

652992-15-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2,2,4,4-tetramethyl-8-nitro-3H-chromene

InChI

InChI=1S/C13H17NO3/c1-12(2)8-13(3,4)17-11-9(12)6-5-7-10(11)14(15)16/h5-7H,8H2,1-4H3

InChI Key

IQEFTMXRZAVAQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=C1C=CC=C2[N+](=O)[O-])(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for 3,4-Dihydro-2H-1-benzopyran Systems

Several methodologies have been established for the synthesis of 3,4-dihydro-2H-benzopyran derivatives. These general approaches provide foundational strategies that can be adapted for the preparation of 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran.

Cyclization of Phenolic Compounds

One of the most common approaches to benzopyran synthesis involves the cyclization of appropriately substituted phenolic compounds. This method typically begins with a phenol bearing a suitable side chain that can be cyclized to form the pyran ring. For tetramethyl-substituted derivatives, this approach would require a phenol with strategically positioned groups that can be transformed into the geminal dimethyl groups at positions 2 and 4.

The general reaction scheme can be represented as follows:

  • Initial preparation of a phenol with appropriate substituents
  • Introduction of a side chain containing functional groups for cyclization
  • Cyclization reaction to form the benzopyran ring
  • Further modification to introduce the nitro group at position 8

Base-Catalyzed Condensation Methods

Another valuable approach involves base-catalyzed condensation reactions. This strategy often employs a base such as sodium hydride, n-butyllithium, or calcium carbonate to facilitate the formation of the benzopyran ring. The reaction typically occurs at temperatures ranging from about -20°C to +80°C, depending on the specific reagents and solvents employed.

For example, in related benzopyran syntheses, a base such as n-butyllithium or sodium hydride (per mole of compound) in inert solvents such as toluene, tetrahydrofuran, or dimethylformamide has been utilized at temperatures ranging from -78°C to about 100°C, preferably about -20°C.

Specific Preparation Methods for this compound

Method 1: Synthesis via 2,4-Dimethylphenol Derivative

This method begins with 2,4-dimethylphenol as the starting material, which undergoes a series of transformations to introduce the tetramethyl substitution pattern and the nitro group.

Formation of the 2,2-Dimethyl Intermediate

The first step involves the reaction of 2,4-dimethylphenol with an appropriate reagent to introduce the first two methyl groups at position 2. This is typically achieved through a condensation reaction with acetone or a similar reagent, facilitated by an acid catalyst.

In comparable systems, cyclization with the incorporation of an acetone unit has been achieved to yield the desired ether structure in yields of approximately 75%. The reaction involves treating the starting materials with appropriate acids or Lewis catalysts under controlled temperature conditions.

Introduction of Methyl Groups at Position 4

The introduction of geminal dimethyl groups at position 4 requires careful selection of reaction conditions to ensure regioselectivity. This can be accomplished through alkylation reactions using methyl halides or other methylating agents in the presence of a suitable base.

For similar benzopyran systems, dimethylation reactions have been reported to proceed in high yields (approximately 84%), as observed in the synthesis of related compounds.

Nitration at Position 8

The introduction of the nitro group at position 8 represents a critical step in the synthesis. This can be achieved through electrophilic aromatic substitution using nitrating agents such as nitric acid in the presence of a Lewis acid catalyst.

In the synthesis of related compounds, nitration has been performed using nitric acid with Lewis acid catalysts such as zinc chloride, stannic chloride, or ferric chloride. The nitration step requires careful control of reaction conditions to ensure regioselectivity and prevent over-nitration.

Table 1 summarizes the reaction conditions for the key steps in Method 1:

Step Reagents Conditions Expected Yield (%)
Formation of 2,2-dimethyl intermediate Acetone, acid catalyst 50-80°C, 6-8 hours 75-80
Introduction of methyl groups at position 4 Methyl halide, base 0-25°C, 12-24 hours 80-85
Nitration at position 8 HNO₃, Lewis acid catalyst -10 to 5°C, 2-4 hours 60-70

Method 2: Synthesis via Nitration of Preformed Tetramethyl Derivative

An alternative approach involves the initial synthesis of 2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzopyran, followed by regioselective nitration to introduce the nitro group at position 8.

Preparation of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzopyran

The tetramethyl benzopyran core can be synthesized through the reaction of a suitable phenol derivative with reagents that introduce the tetramethyl substitution pattern. This typically involves a sequence of alkylation and cyclization reactions.

For the synthesis of related compounds, reactions utilizing a suitable phenol derivative and alkylating agents in the presence of bases such as potassium carbonate have been reported. The reactions are typically conducted in solvents such as acetonitrile or dimethylformamide at moderate temperatures.

Regioselective Nitration

Once the tetramethyl benzopyran core is established, regioselective nitration can be performed to introduce the nitro group at position 8. This requires careful control of reaction conditions to ensure the desired regioselectivity.

For nitration of similar aromatic systems, the use of a mixture of nitric acid and a suitable catalyst has been reported, with the reaction carried out at low temperatures to enhance regioselectivity. The nitration of similar aromatic compounds has been achieved using nitrating agents at temperatures typically ranging from -10°C to 10°C to minimize side reactions.

Table 2 presents typical reaction conditions for Method 2:

Step Reagents Conditions Expected Yield (%)
Preparation of tetramethyl core Alkylating agents, base 60-80°C, 24-48 hours 70-75
Regioselective nitration HNO₃, catalyst -10 to 5°C, 3-6 hours 65-75

Method 3: One-Pot Synthesis Approach

A more streamlined approach involves a one-pot synthesis strategy, where multiple transformations are carried out in a single reaction vessel.

Selection of Starting Materials

This approach typically begins with a carefully selected starting material that already contains some of the desired structural features. For example, a nitrophenol derivative with appropriately positioned methyl groups could serve as a suitable starting point.

Condensation and Cyclization

The starting material undergoes condensation with appropriate reagents to introduce the tetramethyl substitution pattern and form the benzopyran ring in a single operation.

For the synthesis of related compounds, the use of inert solvents such as dioxane or ethylene glycol dimethyl ether has been reported, with the reactions typically conducted at elevated temperatures to facilitate cyclization.

Table 3 outlines the reaction parameters for Method 3:

Parameter Specification Notes
Starting material Substituted nitrophenol Must have appropriate substituents for regioselectivity
Solvent Dioxane or ethylene glycol dimethyl ether Inert solvent to facilitate reaction
Temperature 100-150°C Elevated temperature required for cyclization
Catalyst Lewis acid or base Facilitates condensation and cyclization
Reaction time 8-12 hours Extended time ensures complete conversion
Expected yield 55-65% Lower than stepwise methods due to side reactions

Purification and Characterization

After synthesis, the crude this compound requires purification and characterization to confirm its structure and purity.

Purification Techniques

The purification of the synthesized compound typically involves a combination of techniques, including:

  • Column chromatography on silica gel using appropriate solvent systems
  • Recrystallization from suitable solvents
  • Distillation for volatile intermediates

For similar benzopyran derivatives, chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures has been reported to be effective.

Characterization Methods

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Infrared (IR) spectroscopy
  • Mass spectrometry (MS)
  • Elemental analysis
  • X-ray crystallography (if crystals can be obtained)

The expected analytical data for this compound would include characteristic signals for the tetramethyl groups, the aromatic protons, and the nitro group in the NMR and IR spectra.

Challenges and Considerations in Synthesis

The synthesis of this compound presents several challenges that require careful consideration:

Regioselectivity in Nitration

One of the primary challenges is achieving regioselective nitration at position 8. The presence of multiple activating groups on the aromatic ring can lead to nitration at alternative positions. Strategies to enhance regioselectivity include:

  • Control of reaction temperature (typically low temperatures favor regioselectivity)
  • Selection of appropriate nitrating agents and catalysts
  • Use of protecting groups to block undesired nitration sites
  • Sequential introduction of substituents to control electronic effects

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran but differ in substituents, ring saturation, and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,2,4,4-Tetramethyl (pyran), 8-Nitro (benzene) Not provided Not provided Nitro group, high steric hindrance
8-Iodo-3,4-dihydro-2H-1-benzopyran 8-Iodo (benzene) C₉H₉IO 260.07 Halogen substituent, discontinued
(4aα,7β,8aα)-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran 3,3,6,7-Tetramethyl (saturated rings) Not provided Not provided Hexahydro structure, multiple methyl groups
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 8-Methyl (benzene), 4-Amine hydrochloride C₁₀H₁₄ClNO 215.68 Chiral amine salt, methyl substituent

Substituent Effects and Reactivity

  • Nitro vs. Iodo Groups : The target compound’s 8-nitro group (electron-withdrawing) contrasts with the 8-iodo substituent in 8-Iodo-3,4-dihydro-2H-1-benzopyran . Nitro groups typically increase reactivity in electrophilic substitution, whereas iodo groups may participate in cross-coupling reactions.
  • Methyl Group Positioning : The tetramethyl groups in the target compound (positions 2 and 4) differ from the 3,3,6,7-tetramethyl arrangement in the hexahydro analog . This variation likely alters steric effects and ring strain.

Physical and Chemical Properties

  • Ring Saturation : The hexahydro structure in (4aα,7β,8aα)-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran increases rigidity and reduces aromaticity compared to the dihydro system in the target compound.

Biological Activity

Overview

2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran (CAS No. 652992-15-9) is a synthetic organic compound belonging to the benzopyran class. Its unique structural features, including a nitro group and multiple methyl groups, contribute to its potential biological activities. This compound has garnered attention for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

PropertyDetails
Molecular Formula C₁₃H₁₇N₁O₃
Molecular Weight 235.28 g/mol
IUPAC Name 2,2,4,4-tetramethyl-8-nitro-3H-chromene
CAS Number 652992-15-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria: Exhibited activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound may be more potent than conventional antibiotics in certain cases.

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in human leukemia cells (HL-60). The mechanism of action involves the conversion of the nitro group into reactive intermediates that can interact with cellular components and modulate signaling pathways involved in cell proliferation and apoptosis.

A notable study demonstrated that derivatives of this compound showed enhanced anticancer activity compared to standard treatments. The structure-activity relationship (SAR) analysis indicated that modifications to the benzopyran core could significantly influence biological efficacy .

The biological activity of this compound is largely attributed to the following mechanisms:

  • Bioreduction of Nitro Group: In biological systems, the nitro group can be reduced to form reactive amino derivatives that can interact with DNA and proteins.
  • Cellular Interaction: The compound may disrupt cellular functions by interfering with signaling pathways related to inflammation and cell growth.
  • Oxidative Stress Induction: The generation of reactive oxygen species (ROS) as a result of its metabolic conversion can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus5More effective than ciprofloxacin
Methicillin-resistant S. aureus3Comparable to vancomycin
Escherichia coli10Less effective than ampicillin

This study highlights the potential of this compound as an alternative therapeutic agent in treating resistant bacterial infections.

Study on Anticancer Effects

In another research effort focusing on human leukemia cells (HL-60), treatment with varying concentrations of this compound resulted in:

Concentration (µM)Cell Viability (%)
0100
575
1050
2025

The data suggest a dose-dependent reduction in cell viability, indicating significant anticancer potential .

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